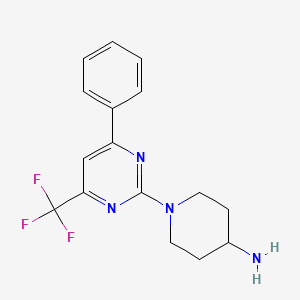

1-(4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4/c17-16(18,19)14-10-13(11-4-2-1-3-5-11)21-15(22-14)23-8-6-12(20)7-9-23/h1-5,10,12H,6-9,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYWOSYSTWYZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

Introduction of the Phenyl and Trifluoromethyl Groups: The phenyl and trifluoromethyl groups can be introduced via electrophilic aromatic substitution reactions.

Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Final Coupling: The final step involves coupling the pyrimidine and piperidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

Substitution: The phenyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere are commonly employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, dihydropyrimidine derivatives, and various substituted analogs depending on the specific nucleophile used.

Scientific Research Applications

1-(4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to its target and modulate its activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues, highlighting substituent variations on the pyrimidine ring and their physicochemical properties:

| Compound Name | Substituent (Position 4) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity (%) | Key Structural Features |

|---|---|---|---|---|---|---|

| 1-(4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine (Parent) | Phenyl | C₁₆H₁₇F₃N₄ | 322.34 | 1018125-23-9 | 95 | Aromatic phenyl group |

| 1-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine | 4-Fluorophenyl | C₁₆H₁₆F₄N₄ | 340.33 | 1018143-48-0 | 95 | Fluorine substituent enhances polarity |

| 1-[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine | Thiophen-2-yl | C₁₄H₁₅F₃N₄S | 328.36 | 1018143-53-7 | 95 | Thiophene improves π-π stacking potential |

| 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine | Cyclopropyl | C₁₃H₁₇F₃N₄ | 286.30 | 1018143-59-3 | 95 | Cyclopropyl reduces steric bulk |

| 1-[4-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine | 1,5-Dimethylpyrazol-4-yl | C₁₅H₁₉F₃N₆ | 340.35 | 1170294-71-9 | 95 | Pyrazole introduces heterocyclic diversity |

| 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine | Methyl | C₁₀H₁₅F₃N₄ | 248.25 | 1170202-73-9 | 95 | Simplest alkyl substituent |

Physicochemical and Functional Comparisons

- Lipophilicity: The parent compound’s phenyl group contributes to moderate lipophilicity. Fluorination (4-fluorophenyl analogue) increases polarity slightly, while thiophene (C₁₄H₁₅F₃N₄S) may enhance π-π interactions .

Steric Effects :

Synthetic Accessibility :

- describes pyrimidine synthesis via nucleophilic substitution (e.g., reacting pyrimidine chlorides with amines). The parent compound likely follows a similar route using 4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl chloride and piperidin-4-amine .

- Fluorophenyl and thiophenyl derivatives may require pre-functionalized aryl groups or Suzuki couplings .

Biological Activity

1-(4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 303.29 g/mol. Its structure features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄F₃N₃ |

| Molecular Weight | 303.29 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may exhibit:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes such as kinases and phosphodiesterases, which play critical roles in cellular signaling pathways.

- Antiproliferative Effects : Studies have suggested that it may possess cytotoxic properties against certain cancer cell lines, indicating its potential as an anticancer agent.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound. Below are key findings from recent research:

- Anticancer Activity : In vitro assays demonstrated that the compound exhibited significant growth inhibition in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

- Antimicrobial Properties : Preliminary studies indicated that the compound showed activity against several bacterial strains, suggesting its potential as an antimicrobial agent.

- Neuroprotective Effects : Research has also explored its neuroprotective properties, with findings suggesting that it may reduce oxidative stress and inflammation in neuronal cells.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 5 µM after 48 hours of treatment. Mechanistic studies revealed activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity.

Q & A

Q. Basic

- NMR : ¹H/¹³C/¹⁹F NMR confirms substitution patterns and purity (e.g., CF₃ signal at δ ~110 ppm in ¹⁹F NMR) .

- HPLC-MS : Quantifies purity (>95%) and detects byproducts .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., dihedral angles between pyrimidine and phenyl rings: 12–46°) .

Advanced : Use dynamic NMR to study conformational flexibility of the piperidine ring .

How do structural modifications (e.g., aryl substituents) affect biological activity in pyrimidine-piperidine hybrids?

Q. Advanced

- Aryl substituents : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance enzyme inhibition (e.g., IC₅₀ ~0.8 µM for kinase inhibition vs. ~5.2 µC for -H analogs) .

- Piperidine substitution : N-Methylation reduces basicity, altering receptor selectivity .

Data Contradiction : Some studies report conflicting antimicrobial results for para-substituted aryl groups due to differences in bacterial membrane permeability assays .

What strategies mitigate synthetic challenges in achieving enantiomeric purity for chiral analogs?

Q. Advanced

- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to control piperidine stereochemistry .

- Chromatographic resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) achieves >99% ee .

How can researchers resolve contradictory data in biological assays for this compound class?

Q. Advanced

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .

- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences (1 mM vs. 100 µM) .

What are the crystallographic insights into hydrogen bonding and packing motifs for this compound?

Advanced

X-ray studies reveal:

- Intramolecular H-bonding : N–H···N between piperidine NH and pyrimidine N1 stabilizes a chair conformation .

- Intermolecular interactions : C–H···O and C–H···π bonds form 2D sheets, influencing solubility and crystal morphology .

Table 2 : Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Dihedral angle (pyrimidine-phenyl) | 29.4°–46.3° |

| H-bond length (N–H···N) | 2.12 Å |

What in silico tools predict the ADME profile of this compound?

Q. Advanced

- Molecular docking (AutoDock Vina) : Predicts binding to cytochrome P450 3A4 (CYP3A4) active site, correlating with metabolic stability .

- QSAR models : Relate logD and polar surface area (PSA) to bioavailability (PSA <90 Ų favors absorption) .

How does the compound’s fluorescence profile enable its use as a biochemical probe?

Advanced

The pyrimidine core exhibits weak fluorescence (λem ~410 nm) quenched upon binding to metal ions (e.g., Zn²⁺), enabling real-time monitoring in cellular assays .

What are the emerging applications in targeted protein degradation (PROTACs)?

Advanced

The piperidin-4-amine moiety serves as a linker in PROTACs, enabling E3 ligase recruitment (e.g., VHL or CRBN) for degrading oncogenic kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.